Cas no 60129-59-1 ((2R,3S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol)
![(2R,3S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol structure](https://ja.kuujia.com/scimg/cas/60129-59-1x500.png)
(2R,3S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol 化学的及び物理的性質
名前と識別子
-
- 7H-Pyrrolo[2,3-d]pyrimidin-4-amine,7-(2-deoxy-b-D-erythro-pentofuranosyl)-
- 7-Deaza-2'-dA
- (2R,3S,5R)-5-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)-tetrahydrofuran-3-ol
- 7-DEAZA-2'-DEOXYADENOSINE
- 2'-Deoxy-7-carbaadenosine
- 2'-Deoxy-7-deazaadenosine
- 2'-deoxytubercidin
- 2'-Deoxyxylotubercidin
- 7-Carba-2'-deoxyadenosine
- 7-Deaza-2'-deoxy-D-adenosine
- 7-deazadeoxyadenosine
- deoxytubercidin
- 4-Amino-7-(2-deoxy-beta-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine
- 7-(2-Deoxy-beta-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- 7-(2-Deoxy-beta-D-lyxofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-4-amine
- (2R,3R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol
- 5-(4-Amino-pyrrolo[2,3-d]pyrimidin-7-yl)-2-hydroxymethyl-tetrahydro-furan-3-ol
- (2R,3R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
- (2R,3S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
- (2R,3S,5R)-5-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
- CS-16585
- 7-(2-Deoxy-beta-D-erythro-pentofuranosyl)-7H-pyrrolo(2,3-d)pyrimidin-4-amine
- SCHEMBL7872094
- CHEMBL2074595
- 7-(2-deoxy-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- MFCD00672266
- J-700346
- AC-32281
- BRN 0675913
- Q27160149
- J-700362
- 7-(2-deoxy-beta-D-ribofuranosyl)-7H-pyrrolo(2,3-d)pyrimidin-4-amine
- NIJSNUNKSPLDTO-DJLDLDEBSA-N
- BDBM50390980
- (2R,3S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol
- BCP19115
- 7H-Pyrrolo(2,3-d)pyrimidine, 4-amino-7-(2-deoxy-beta-D-erythro-pentofuranosyl)-
- 7H-Pyrrolo(2,3-d)pyrimidin-4-amine, 7-(2-deoxy-beta-D-erythro-pentofuranosyl)-
- CS-0100838
- AKOS037651341
- CHEBI:88246
- 60129-59-1
-
- MDL: MFCD00672266
- インチ: 1S/C11H14N4O3/c12-10-6-1-2-15(11(6)14-5-13-10)9-3-7(17)8(4-16)18-9/h1-2,5,7-9,16-17H,3-4H2,(H2,12,13,14)/t7-,8-,9-/m1/s1
- InChIKey: NIJSNUNKSPLDTO-IWSPIJDZSA-N
- ほほえんだ: O1[C@]([H])(C([H])([H])O[H])[C@@]([H])(C([H])([H])[C@]1([H])N1C([H])=C([H])C2=C(N([H])[H])N=C([H])N=C12)O[H]
計算された属性
- せいみつぶんしりょう: 250.10700
- どういたいしつりょう: 250.107
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 306
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 106
- 疎水性パラメータ計算基準値(XlogP): -0.4
じっけんとくせい
- 密度みつど: 1.75
- ふってん: 601 ºC
- フラッシュポイント: 318 ºC
- 屈折率: 1.797
- PSA: 106.42000
- LogP: 0.23540
(2R,3S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol セキュリティ情報
- 危害声明: H302-H315-H319-H335
(2R,3S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1001609-1g |
7-Deazadeoxy adenosine |
60129-59-1 | 95% | 1g |
$560 | 2024-08-02 | |
eNovation Chemicals LLC | D956221-100mg |
7H-Pyrrolo[2,3-d]pyrimidin-4-amine,7-(2-deoxy-b-D-erythro-pentofuranosyl)- |
60129-59-1 | 98% | 100mg |
$105 | 2024-06-07 | |
SHENG KE LU SI SHENG WU JI SHU | sc-284811-100mg |
7-Deaza-2'-deoxyadenosine, |
60129-59-1 | ≥97% | 100mg |
¥2256.00 | 2023-09-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PH494-50mg |
(2R,3S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol |
60129-59-1 | 98% | 50mg |
465.0CNY | 2021-08-04 | |
Ambeed | A172863-100mg |
(2R,3S,5R)-5-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol |
60129-59-1 | 98% | 100mg |
$56.0 | 2025-02-20 | |
Ambeed | A172863-1g |
(2R,3S,5R)-5-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol |
60129-59-1 | 98% | 1g |
$517.0 | 2025-02-20 | |
Chemenu | CM152176-250mg |
(2R,3S,5S)-5-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol |
60129-59-1 | 98% | 250mg |
$*** | 2023-05-30 | |
TRC | A608823-100mg |
Deoxytubercidin |
60129-59-1 | 100mg |
$ 396.00 | 2023-09-08 | ||
Aaron | AR003O42-250mg |
7H-Pyrrolo[2,3-d]pyrimidin-4-amine,7-(2-deoxy-b-D-erythro-pentofuranosyl)- |
60129-59-1 | 98% | 250mg |
$104.00 | 2025-01-22 | |
A2B Chem LLC | AB70118-100mg |
7-Deaza-2'-dA |
60129-59-1 | 98% | 100mg |
$41.00 | 2024-04-19 |
(2R,3S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol 関連文献
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
7. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
9. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
(2R,3S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-olに関する追加情報
Introduction to (2R,3S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol and Its Significance in Modern Chemical Biology
CAS no 60129-59-1 refers to a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, formally known as (2R,3S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol, represents a sophisticated molecular structure that integrates multiple pharmacophoric elements, making it a promising candidate for further exploration in drug discovery and therapeutic development. The intricate stereochemistry and functional groups present in this molecule contribute to its unique chemical properties and potential biological activities.
The (2R,3S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol structure is characterized by a tetrahydrofuran (THF) ring substituted with a hydroxymethyl group at the 2-position and an amino-pyrrolopyrimidine moiety at the 5-position. This configuration suggests potential interactions with biological targets such as enzymes and receptors, which are critical for modulating cellular processes. The stereochemistry at the 2R, 3S, and 5R positions further enhances the compound's specificity and binding affinity.
In recent years, there has been a surge in interest regarding heterocyclic compounds that incorporate pyrrolopyrimidine scaffolds. These structures are known for their broad spectrum of biological activities and have been extensively studied for their roles in anticancer, antiviral, and anti-inflammatory applications. The 4-aminopyrrolo[2,3-d]pyrimidin-7-yl moiety in particular is a well-documented pharmacophore that interacts with various cellular pathways. For instance, studies have shown that derivatives of this scaffold can inhibit kinases and other enzymes involved in tumor growth and progression.
Current research efforts are focused on optimizing the pharmacokinetic and pharmacodynamic properties of such compounds. The (2R,3S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol derivative is being investigated for its potential as a lead compound in the development of novel therapeutics. Preclinical studies have demonstrated its ability to modulate key signaling pathways associated with diseases such as cancer and inflammation. The hydroxymethyl group at the 2-position of the THF ring is particularly noteworthy, as it can enhance solubility and bioavailability while maintaining structural integrity.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and enantiomeric purity. Advanced synthetic techniques such as asymmetric hydrogenation and chiral resolution are often employed to achieve the desired stereochemical configuration. These methods are critical for producing enantiomerically pure compounds, which can exhibit significantly different biological activities depending on their stereochemical orientation.
One of the most exciting aspects of this compound is its potential to serve as a building block for more complex drug candidates. By modifying specific functional groups or introducing additional pharmacophores, researchers can tailor its biological activity to target specific diseases or conditions. For example, appending alkyl or aryl groups to the amino-pyrrolopyrimidine moiety could enhance binding affinity or alter metabolic stability.
The CAS no 60129-59-1 identifier ensures that researchers can reliably obtain this compound for their studies through reputable chemical suppliers. Quality control measures are essential to guarantee that the material meets the required specifications for both preclinical and clinical investigations. Analytical techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography are commonly used to confirm the identity and purity of the compound.
As our understanding of disease mechanisms continues to evolve, so does the demand for innovative therapeutic agents. Compounds like (2R,3S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol represent a testament to the power of chemical biology in addressing complex medical challenges. By leveraging cutting-edge synthetic chemistry and biophysical techniques, researchers are paving the way for next-generation treatments that offer improved efficacy and safety profiles.
In conclusion, the (2R,3S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol (CAS no 60129-59-1) is a structurally fascinating compound with significant potential in pharmaceutical research. Its unique molecular architecture and functional groups make it an attractive candidate for further development into novel therapeutics. As ongoing studies continue to uncover new applications for this compound and its derivatives, it is poised to play a crucial role in advancing our understanding of disease biology and improving patient outcomes.
60129-59-1 ((2R,3S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol) 関連製品
- 40725-89-1(2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolan-3-ol)
- 69-33-0(Tubercidin)
- 2229503-88-0(Methyl 3-(piperazin-1-yl)thiophene-2-carboxylate)
- 2248325-95-1(tert-butyl 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylate)
- 1806016-95-4(Methyl 3,6-difluoro-4-(difluoromethyl)pyridine-2-carboxylate)
- 2229631-99-4(O-2-(3-fluoropyridin-2-yl)ethylhydroxylamine)
- 85933-19-3(3-O-Methyl Carbidopa)
- 1421607-32-0(2-(3,5-dimethylphenoxy)-1-[(3R)-3-methylpiperazin-1-yl]ethan-1-one)
- 2138803-23-1(1-(2-Bromoethenyl)-2-nitro-4-(trifluoromethyl)benzene)
- 307531-84-6(Zinc,bromo[5-(1,3-dioxolan-2-yl)-2-thienyl]-)
